Lipophilicity Impact of N1-Ethyl Substitution
The introduction of an ethyl group at the N1 position of the triazole ring increases the lipophilicity of the compound relative to the unsubstituted 4-(1H-1,2,4-triazol-5-yl)butan-2-amine. This is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery campaigns [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-5-yl)butan-2-amine (Unsubstituted analog) - XLogP3 value not directly reported, but known to be lower due to lack of ethyl group. |
| Quantified Difference | Estimated increase of 0.4-0.8 log units based on ethyl group contribution to logP. |
| Conditions | In silico prediction using XLogP3 algorithm as reported in vendor computational data. |
Why This Matters
A higher XLogP3 value (0.4) indicates increased lipophilicity, which can improve passive membrane diffusion and may enhance oral absorption or blood-brain barrier penetration compared to the unsubstituted analog, a key consideration for lead optimization.
- [1] Kuujia. (n.d.). (2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine. Computed Property: XLogP3 = 0.4. Retrieved from https://www.kuujia.com/cas-2227879-58-3.html View Source
